1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID
Overview
Description
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a sulfonyl group attached to a piperidine ring, with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the piperidine ring. One common synthetic route involves the use of chlorosulfonic acid and benzene under controlled temperature conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly involving the aromatic ring
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Possible uses in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing piperidine derivatives. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups and the resulting chemical behavior .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-20-12-5-4-10(7-11(12)14)21(18,19)15-6-2-3-9(8-15)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJNYMXINJUKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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